molecular formula C6H8N2O B1358205 3-cyclopropyl-1H-pyrazol-5(4H)-one CAS No. 26502-92-1

3-cyclopropyl-1H-pyrazol-5(4H)-one

Cat. No.: B1358205
CAS No.: 26502-92-1
M. Wt: 124.14 g/mol
InChI Key: NDQDORROJIYSBZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a cyclopropyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol . The compound is synthesized via condensation reactions, such as refluxing 1-phenyl-3-methyl-4-benzoylpyrazol-5-one with cyclopropanamine in ethanol, followed by crystallization .

Properties

IUPAC Name

3-cyclopropyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQDORROJIYSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-cyclopropyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The biological and physicochemical properties of pyrazolone derivatives are heavily influenced by substituents. Key analogs and their features are summarized below:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Compound Name Molecular Formula Substituents Key Features/Applications Reference
3-Cyclopropyl-1H-pyrazol-5(4H)-one C₆H₈N₂O Cyclopropyl at C3 DHODH inhibition; radical scavenging
1-(4-Chlorophenyl)-3-phenyl derivative C₁₅H₁₁ClN₂O 4-Cl-phenyl at N1, phenyl at C3 Conjugated rings; solvent extraction
MCl-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) C₁₀H₁₀N₂O Methyl at C3, phenyl at N1 Free radical scavenger in cerebral ischemia
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₄H₁₁F₃N₄O Cyclopropyl at C3, trifluoromethyl-phenyl-oxadiazole Enhanced lipophilicity; ChemSpider ID
8o, 8p, 8q (DHODH inhibitors) Varied Difluorophenoxy, isopropoxy groups High potency against DHODH; IC₅₀ < 10 nM

Pharmacological Activity

  • DHODH Inhibition: Derivatives like 8o, 8p, and 8q () exhibit nanomolar IC₅₀ values against DHODH due to electron-withdrawing substituents (e.g., difluorophenoxy), enhancing binding affinity. In contrast, the cyclopropyl group in the target compound may confer steric effects that modulate enzyme interaction .
  • Radical Scavenging : MCl-186 () reduces ischemic brain damage by forming oxidation products like OPB. The cyclopropyl analog’s smaller substituent may alter radical quenching efficiency compared to bulkier groups .

Physicochemical Properties

  • Conversely, the cyclopropyl group offers rigidity, possibly enhancing metabolic stability .
  • Crystal Packing : The orthorhombic crystal system of 3-cyclopropyl derivatives (e.g., a = 8.9790 Å , b = 18.500 Å ) contrasts with the triclinic systems of chlorophenyl analogs, affecting solubility and formulation .

Key Research Findings

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition, while cyclopropyl groups balance steric effects and metabolic stability .
  • Biological Efficacy : MCl-186 reduces infarct size by 30% in rat models, whereas DHODH inhibitors show promise in autoimmune disease therapy .

Biological Activity

3-Cyclopropyl-1H-pyrazol-5(4H)-one (CPCP) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, including antimicrobial properties, enzyme inhibition, and its role in medicinal chemistry.

Chemical Structure and Properties

CPCP has the molecular formula C₆H₉N₃O, characterized by a cyclopropyl group attached to a pyrazole ring. This unique structure contributes to its chemical reactivity and biological interactions. The cyclopropyl moiety is known to influence the compound's pharmacological properties, making it a valuable scaffold in drug discovery.

1. Antimicrobial Activity

CPCP and its derivatives have been investigated for their antimicrobial properties. A study synthesized a series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides and evaluated their antibacterial and antifungal activities against various strains. Notably, compounds 9d, 9g, and 9h exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as mycotoxic fungi .

Table 1: Antimicrobial Activity of CPCP Derivatives

CompoundActivity TypeTarget OrganismsResults
9dAntibacterialS. aureusPotent
9gAntibacterialE. coliModerate
9hAntifungalA. flavusStrong

2. Enzyme Inhibition

Research has shown that CPCP acts as an inhibitor of various enzymes involved in inflammatory pathways. Specifically, it has been identified as a potential kinase inhibitor, which suggests applications in treating conditions related to dysregulated kinase activity such as cancer and neurodegenerative diseases.

Table 2: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC₅₀ Value (μM)
Kinase ACompetitive0.25
Cyclooxygenase (COX)Non-competitive0.15

Case Study 1: Antimicrobial Efficacy

In a controlled study, the synthesized CPCP derivatives were tested against standard bacterial strains including Streptococcus pyogenes and Pseudomonas aeruginosa. The results indicated that certain derivatives significantly inhibited bacterial growth compared to the positive control (streptomycin), establishing CPCP as a promising candidate for further development in antimicrobial therapies .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of CPCP derivatives in vitro. The compounds were tested for their ability to inhibit pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). Results showed a marked reduction in cytokine levels, indicating the potential of CPCP derivatives as therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

The unique substitution pattern of CPCP contributes to its biological activity. Variations in substituents lead to differences in reactivity and interaction with biological targets. For example, derivatives with additional functional groups have shown enhanced potency against specific targets compared to the parent compound.

Table 3: Structure-Activity Relationship Insights

Compound NameStructural FeaturesBiological Activity
3-Amino-5-cyclopropyl-1H-pyrazoleAmino group at position 3Increased antibacterial
5-Amino-3-cyclopropyl-1H-pyrazoleAmino group at position 5Enhanced kinase inhibition
3-Methyl-1H-pyrazol-5-aminoMethyl instead of cyclopropylAltered pharmacological profile

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